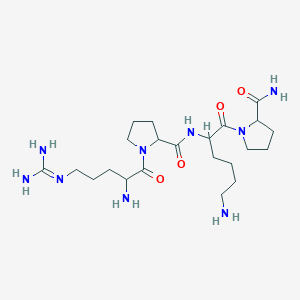

L-Prolinamide, L-arginyl-L-prolyl-L-lysyl-

Beschreibung

Eigenschaften

IUPAC Name |

N-[6-amino-1-(2-carbamoylpyrrolidin-1-yl)-1-oxohexan-2-yl]-1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41N9O4/c23-10-2-1-7-15(21(35)30-12-4-8-16(30)18(25)32)29-19(33)17-9-5-13-31(17)20(34)14(24)6-3-11-28-22(26)27/h14-17H,1-13,23-24H2,(H2,25,32)(H,29,33)(H4,26,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDHNQNCXUYISG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41N9O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Methodologies for the Synthesis and Structural Characterization of L Arginyl L Prolyl L Lysyl L Prolinamide

Strategies for Chemical Synthesis of L-Arginyl-L-Prolyl-L-Lysyl-L-Prolinamide

The chemical synthesis of L-Arginyl-L-Prolyl-L-Lysyl-L-Prolinamide is most effectively achieved using Solid-Phase Peptide Synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. However, the specific sequence of this tetrapeptide presents several well-documented challenges that necessitate optimized protocols.

Standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) SPPS is the foundational strategy, but optimizations are crucial for a successful synthesis with high purity and yield. Key challenges include potential side reactions and difficult coupling steps.

Difficult Coupling Steps: The coupling of an amino acid to a proline residue can be sterically hindered and kinetically slow. A common optimization is to perform a "double coupling," where the coupling reaction is repeated a second time to ensure it proceeds to completion before deprotection of the incoming amino acid. biotage.com

Arginine Incorporation: The arginine residue, with its bulky guanidinium (B1211019) side chain protected by a group such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), also presents a significant steric challenge for coupling. biotage.com This step often requires extended coupling times or a double coupling strategy to achieve high efficiency. biotage.com The use of advanced coupling reagent combinations, such as Oxyma Pure/TBEC, has also been shown to be effective, even when using arginine with an unprotected side chain in certain contexts. rsc.org

Peptide Aggregation: While proline residues are known to disrupt the formation of secondary structures like β-sheets that cause aggregation, certain sequences can still be prone to aggregation during synthesis. sigmaaldrich.com Should this occur, the temporary introduction of "structure-breaking" secondary amino acid surrogates, such as pseudoproline dipeptides, can be employed to improve solvation and reaction kinetics. sigmaaldrich.com

| Synthetic Challenge | Associated Residue(s) | Optimized Protocol/Solution | Rationale |

|---|---|---|---|

| Diketopiperazine (DKP) Formation | Pro-Lys (N-terminus) | Use 2-chlorotrityl chloride resin with low loading. nih.gov | Minimizes intramolecular cyclization and cleavage of the dipeptide from the resin. |

| Inefficient Coupling | Lys-Pro linkage | Perform a "double coupling" of the Lys residue. biotage.com | Overcomes steric hindrance from the preceding proline residue to drive the reaction to completion. |

| Steric Hindrance | Arg-Pro linkage | Perform a "double coupling" of the Arg residue; use extended reaction times. biotage.com | Ensures complete incorporation of the bulky arginine residue. |

| On-resin Aggregation | Entire sequence | Incorporate pseudoproline dipeptides or other backbone protection if necessary. sigmaaldrich.com | Disrupts interchain hydrogen bonding, improving reaction efficiency. |

The C-terminal amide is a critical feature, often introduced to neutralize the negative charge of a free carboxylate, increase hydrophobicity, prevent degradation by carboxypeptidases, and mimic the structure of many natural peptide hormones. nih.govsigmaaldrich.com

The most common method for chemically synthesizing the C-terminal prolinamide involves the use of a specialized amide-generating resin during SPPS. Resins such as Rink Amide or Sieber amide are employed. The synthesis begins with the coupling of the C-terminal amino acid, Fmoc-L-Prolinamide, to the resin. Subsequent amino acids are added sequentially. The final step involves cleavage of the completed tetrapeptide from the resin using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers to remove the side-chain protecting groups. This process directly yields the desired peptide with a C-terminal amide. A potential complication during this process is the epimerization of the C-terminal proline, which must be carefully monitored. nih.gov

An alternative specialized approach involves enzymatic synthesis. Patents have described a process using the enzyme carboxypeptidase Y in the presence of ammonia (B1221849) to convert a peptide substrate with a C-terminal prolyl-Xaa sequence (where Xaa is an amino acid like leucine) into the corresponding peptide with a C-terminal proline amide. google.comgoogle.com

Spectroscopic and Conformational Analysis of the Tetrapeptide

Determining the three-dimensional structure of L-Arginyl-L-Prolyl-L-Lysyl-L-Prolinamide in solution is essential for understanding its function. A combination of spectroscopic techniques and computational analysis provides a detailed picture of its conformational preferences.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the high-resolution structure of peptides in solution. bruker.com For a tetrapeptide like Arg-Pro-Lys-Pro-NH2, a suite of one- and two-dimensional NMR experiments would be required for a full analysis.

A key feature of proline-containing peptides is the cis/trans isomerization of the Xaa-Pro peptide bond. nih.gov In this case, both the Arg-Pro and Lys-Pro bonds can exist in either a cis or trans conformation. Because the interconversion between these isomers is often slow on the NMR timescale, it can result in the appearance of multiple distinct sets of signals in the NMR spectrum, complicating the analysis but also providing rich conformational information. nih.gov

The process of structural elucidation involves:

Resonance Assignment: Using 2D NMR experiments like COSY, TOCSY, and HSQC to assign every proton and carbon signal to a specific atom in the peptide for each isomer. uzh.ch

Conformational Restraints: Measuring Nuclear Overhauser Effects (NOEs) from a NOESY or ROESY experiment to identify protons that are close in space (typically < 5 Å), which provides crucial distance restraints for structure calculation.

Dihedral Angle Restraints: Measuring scalar coupling constants (J-couplings) to determine torsional angles within the peptide backbone and side chains.

| NMR Experiment | Information Obtained | Relevance for Arg-Pro-Lys-Pro-NH2 |

|---|---|---|

| 1D 1H | Initial assessment of sample purity and complexity. | Reveals the number of major conformational isomers (e.g., from cis/trans Proline). nih.gov |

| 2D COSY/TOCSY | Identifies protons within the same amino acid spin system (through-bond connectivity). | Crucial for assigning signals to specific residues (Arg, Pro, Lys). uzh.ch |

| 2D NOESY/ROESY | Identifies protons that are close in space (through-space connectivity). | Provides distance restraints to define the 3D fold and the relative orientation of residues. |

| 2D 1H-13C HSQC | Correlates each proton with its directly attached carbon atom. | Aids in resolving signal overlap and confirming assignments, especially for Proline Cβ and Cγ shifts which indicate ring pucker. nih.gov |

The PPII conformation gives rise to a highly characteristic CD spectrum, which is distinct from other secondary structures. researchgate.net This allows for a straightforward assessment of the peptide's dominant conformation in various solution conditions.

| Spectral Feature | Approximate Wavelength (nm) | Expected Characteristic for a PPII Helix |

|---|---|---|

| Strong Negative Band | ~204-208 nm | A large negative molar ellipticity value, characteristic of the PPII conformation. researchgate.net |

| Weak Positive Band | ~228 nm | A small but distinct positive molar ellipticity value. researchgate.net |

| Minimum at 222 nm | 222 nm | Absence of the strong negative band seen for α-helices. |

The presence of this spectral signature would provide strong evidence that the peptide backbone of L-Arginyl-L-Prolyl-L-Lysyl-L-Prolinamide predominantly adopts a PPII-like, extended conformation in aqueous solution.

Computational modeling and molecular dynamics (MD) simulations provide atomic-level insight into the conformational dynamics and preferences of peptides. Semi-empirical calculations have been performed specifically on the Arg-Pro-Lys-Pro peptide to explore its conformational behavior. nih.govbohrium.com

These computational studies have yielded several key findings:

The two proline residues effectively prevent the peptide from adopting any regularly folded structures, such as α-helices or β-turns. nih.govbohrium.com This aligns with expectations from CD spectroscopy.

The most stable conformations are predominantly extended or "stretched" structures. bohrium.com

The peptide does not adopt a single rigid structure, but rather exists as an ensemble of mixed conformations, with different residues adopting varied local structures. nih.gov

A critical finding from these models is the relative orientation of the charged side chains. To minimize electrostatic repulsion, the positively charged guanidinium group of Arginine and the amino group of Lysine (B10760008) are most often found pointing in opposite directions from the peptide backbone. nih.govbohrium.com

| Conformational Feature | Finding from Computational Modeling | Structural Implication |

|---|---|---|

| Secondary Structure | No stable α-helix or β-turn formation is predicted. nih.gov | The peptide is conformationally disordered and flexible. |

| Overall Shape | Favors extended, stretched conformations. bohrium.com | The peptide does not adopt a compact, globular fold. |

| Side Chain Orientation | Positively charged Arg and Lys side chains tend to point in opposite directions. nih.govbohrium.com | Minimizes intramolecular electrostatic repulsion, stabilizing the extended structure. |

| Conformational Ensemble | Exists as a mixture of different conformations. nih.gov | The peptide is dynamic rather than static in solution. |

Iii. Enzymatic Biotransformation and Metabolic Stability of L Arginyl L Prolyl L Lysyl L Prolinamide

Investigation of Proline-Specific Peptidase Interactions

Proline's unique cyclic structure confers significant resistance to generic peptidases. However, specialized enzymes have evolved to recognize and cleave peptide bonds involving proline residues.

Prolyl Oligopeptidase (POP), also known as post-proline cleaving enzyme, is a cytosolic serine protease that specifically hydrolyzes peptide bonds on the C-terminal side of proline residues within peptides shorter than approximately 30 amino acids. nih.govnih.goveastport.cz Given that L-Arginyl-L-Prolyl-L-Lysyl-L-Prolinamide is a tetrapeptide, it falls well within the substrate size limitation of POP. eastport.cz

The primary sequence of the tetrapeptide, Arg-Pro-Lys-Pro-NH₂, presents a potential cleavage site for POP. The enzyme recognizes the Proline residue at position 2 (P2) and would be expected to cleave the peptide bond between this Proline and the subsequent Lysine (B10760008) residue.

Table 1: Predicted Prolyl Oligopeptidase (POP) Cleavage of L-Arginyl-L-Prolyl-L-Lysyl-L-Prolinamide

| Substrate Sequence | Enzyme | Predicted Cleavage Site | Predicted Products |

| L-Arginyl-L-Prolyl -L-Lysyl-L-Prolinamide | Prolyl Oligopeptidase (POP) | Between Proline (2) and Lysine (3) | L-Arginyl-L-Proline and L-Lysyl-L-Prolinamide |

The catalytic mechanism of POP involves a catalytic triad (B1167595) (Ser-His-Asp) within its α/β hydrolase domain. nih.gov A distinct seven-bladed β-propeller domain acts as a "gate," restricting access to the active site for larger peptides. eastport.cznih.gov The recognition and binding of the substrate are influenced by the amino acid residues surrounding the target proline. While detailed kinetic data for L-Arginyl-L-Prolyl-L-Lysyl-L-Prolinamide is not available, the general substrate preferences of POP suggest that the Arg-Pro bond would be a viable target.

Beyond the specific action of POP, other serine peptidases could potentially hydrolyze L-Arginyl-L-Prolyl-L-Lysyl-L-Prolinamide. The kinetics of such cleavage would depend on the specific enzyme and its substrate specificity. For instance, trypsin, a serine protease that cleaves C-terminal to lysine and arginine residues, could potentially act on the peptide. eastport.cz

However, the presence of a proline residue immediately following the arginine at position 1 (Arg-Pro) could hinder the action of trypsin. eastport.cz Typically, proline in the P1' position (the residue immediately C-terminal to the cleavage site) can inhibit or block tryptic cleavage. Therefore, cleavage after the Arginine-1 is less likely. The Lysine at position 3 is followed by a Proline, which would also likely inhibit cleavage by trypsin at that site.

Table 2: Potential Cleavage Sites by General Serine Peptidases

| Substrate Sequence | Enzyme | Potential Cleavage Site | Likelihood of Cleavage | Rationale |

| L-Arginyl -L-Prolyl-L-Lysyl-L-Prolinamide | Trypsin | Between Arginine (1) and Proline (2) | Low | Proline in the P1' position is inhibitory to trypsin. eastport.cz |

| L-Arginyl-L-Prolyl-L-Lysyl -L-Prolinamide | Trypsin | Between Lysine (3) and Proline (4) | Low | Proline in the P1' position is inhibitory to trypsin. eastport.cz |

The amidated C-terminus (Prolinamide) would also affect the interaction with carboxypeptidases, which typically require a free carboxyl group for recognition.

Dipeptidyl Peptidase IV (DPP IV, also known as CD26) is a membrane-bound and soluble serine peptidase with a distinct substrate specificity. nih.govnih.gov It cleaves dipeptides from the N-terminus of peptides that have a proline or alanine (B10760859) residue at the second position (P2). nih.gov

L-Arginyl-L-Prolyl-L-Lysyl-L-Prolinamide, with the sequence Arg-Pro-Lys-Pro-NH₂, perfectly fits the substrate requirements for DPP IV. The enzyme would be expected to recognize the N-terminal L-Arginyl-L-Prolyl- sequence and cleave off the dipeptide L-Arginyl-L-Proline.

Table 3: Predicted Dipeptidyl Peptidase IV (DPP IV) Cleavage of L-Arginyl-L-Prolyl-L-Lysyl-L-Prolinamide

| Substrate Sequence | Enzyme | Predicted Cleavage Site | Predicted Products |

| L-Arginyl-L-Prolyl -L-Lysyl-L-Prolinamide | Dipeptidyl Peptidase IV (DPP IV) | Between Proline (2) and Lysine (3) | L-Arginyl-L-Proline and L-Lysyl-L-Prolinamide |

The kinetics of DPP IV-mediated hydrolysis can be influenced by the identity of the N-terminal amino acid. nih.gov While specific kinetic parameters for L-Arginyl-L-Prolyl-L-Lysyl-L-Prolinamide have not been reported, the presence of Proline at the penultimate N-terminal position makes it a highly probable substrate for DPP IV.

Determination of Metabolic Half-Life in Biological Systems

The metabolic half-life of a peptide is a critical parameter that dictates its duration of action in a biological system. This is largely determined by its susceptibility to enzymatic degradation.

To empirically determine the metabolic stability of L-Arginyl-L-Prolyl-L-Lysyl-L-Prolinamide, in vitro enzymatic degradation assays would be employed. These assays typically involve incubating the peptide with various biological matrices that contain relevant peptidases.

Commonly used matrices include:

Human or animal serum/plasma: Provides a complex mixture of circulating peptidases. nih.gov

Tissue homogenates: Such as liver or kidney microsomes, which contain a high concentration of metabolic enzymes.

Purified enzymes: Incubation with purified POP, PPCE, or DPP IV would confirm their specific roles in the peptide's degradation. nih.gov

The degradation of the parent peptide over time would be monitored using techniques like High-Performance Liquid Chromatography (HPLC). The rate of disappearance of the parent peptide allows for the calculation of its metabolic half-life (t½). Proline-rich peptides are known to exhibit varying degrees of stability, with some showing remarkable resistance to proteolysis. nih.govnih.gov

To identify the specific points of enzymatic cleavage and the resulting metabolic products, Mass Spectrometry (MS) is the analytical tool of choice. nih.gov Following incubation in the in vitro degradation assays, the samples would be analyzed by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS.

By comparing the mass-to-charge ratios (m/z) of the detected ions with the theoretical masses of the parent peptide and its potential fragments, the exact cleavage sites can be pinpointed. For instance, the detection of a fragment corresponding to L-Lysyl-L-Prolinamide would confirm the cleavage of the Pro-Lys bond by enzymes like POP or DPP IV. Tandem mass spectrometry (MS/MS) can further be used to sequence the fragments and provide definitive structural confirmation. nih.gov

Rational Design for Enhancing Proteolytic Resistance of the Tetrapeptide

Rational design of peptides involves strategic modifications to their structure to improve their stability without compromising their biological activity. For L-arginyl-L-prolyl-L-lysyl-L-prolinamide, enhancing its resistance to enzymes that cleave peptide bonds is crucial. Enzymes such as X-Pro dipeptidyl-aminopeptidase are known to hydrolyze N-terminal dipeptides like Arg-Pro and the subsequent Lys-Pro sequence from peptides like substance P, which shares an initial sequence with the tetrapeptide . nih.gov Therefore, modifications that protect against such enzymatic action are of high interest.

One of the most common and effective strategies to increase the proteolytic resistance of peptides is C-terminal amidation. This modification involves replacing the C-terminal carboxylic acid group with an amide group. The presence of the C-terminal amide on L-arginyl-L-prolyl-L-lysyl-L-prolinamide already provides a degree of protection against carboxypeptidases, which are enzymes that cleave the peptide bond of the C-terminal amino acid.

Table 1: Conceptual Impact of C-Terminal Amidation on Peptide Stability

| Peptide Characteristic | Unmodified C-Terminus (-COOH) | Amidated C-Terminus (-CONH2) |

|---|---|---|

| Susceptibility to Carboxypeptidases | High | Low to Negligible |

| Net Charge | Lower | Higher |

| Structural Stability (e.g., α-helicity) | Generally Lower | Often Increased youtube.com |

This table provides a conceptual overview based on general findings in peptide chemistry and is not based on direct experimental data for L-arginyl-L-prolyl-L-lysyl-L-prolinamide.

A powerful strategy for enhancing peptide stability is the substitution of naturally occurring L-amino acids with their non-natural D-enantiomers. youtube.com Proteases are highly stereospecific and are generally unable to recognize or cleave peptide bonds adjacent to a D-amino acid. nih.gov This makes peptides containing D-amino acids significantly more resistant to enzymatic degradation. nih.gov

Systematic substitution of L-amino acids with D-amino acids can be employed to identify key positions where modification can confer proteolytic resistance without diminishing the peptide's intended biological activity. nih.gov Research on various peptides has demonstrated that even partial substitution with D-amino acids can dramatically increase their half-life in the presence of proteases. nih.gov For example, the replacement of a proline residue with D-lysine in one study resulted in an analog with potent activity. ulster.ac.uk

Other backbone modifications can also be explored to enhance stability. These can include the introduction of non-natural amino acids, cyclization of the peptide, or modifications to the peptide bond itself. These strategies aim to make the peptide backbone less recognizable to proteases, thereby increasing its metabolic stability.

Table 2: Conceptual Effect of D-Amino Acid Substitution on Peptide Stability

| Peptide Variant | Susceptibility to Proteolytic Cleavage | Expected In Vivo Half-Life |

|---|---|---|

| All L-Amino Acid Tetrapeptide | High | Short |

| Tetrapeptide with a single D-Amino Acid Substitution | Reduced | Increased |

| All D-Amino Acid Tetrapeptide (enantiomer) | Very Low | Significantly Prolonged nih.gov |

This table illustrates the general principles of D-amino acid substitution on peptide stability and does not represent specific experimental data for L-arginyl-L-prolyl-L-lysyl-L-prolinamide.

Iv. Endogenous Presence and Biological Contextualization of L Arginyl L Prolyl L Lysyl L Prolinamide Sequence Motifs

Bioinformatic Approaches for Identifying Arg-Pro-Lys-Pro Sequence Homologues in Proteomes

Identifying the specific tetrapeptide sequence Arg-Pro-Lys-Pro (RPKP) within entire proteomes requires sophisticated bioinformatic tools. The primary goal is to perform a sequence identity search rather than a similarity search, meaning the tool must find exact matches.

Standard tools like the Basic Local Alignment Search Tool (BLAST) , specifically BLASTp (protein-protein BLAST), can be utilized, but require specific parameter adjustments to ensure exact matching. By setting a low E-value threshold and using a short query sequence, one can narrow down results. However, BLAST is optimized for finding homologous sequences, not short, exact motifs, and may not be the most efficient method.

More specialized tools are better suited for this task. The UniProt database, a comprehensive resource for protein sequence and annotation data, offers a dedicated peptide search tool. uniprot.org This function allows users to input a short peptide sequence, like RPKP, and retrieve all protein entries in the database that contain that exact sequence. uniprot.org This is a direct and highly effective method for identifying potential precursor proteins.

Other advanced tools such as PEPMatch are designed specifically for finding short peptide sequence matches in large protein datasets with high speed and recall. particlepeptides.com PEPMatch uses a k-mer mapping algorithm that preprocesses proteomes, making it significantly faster than traditional methods for this specific application. particlepeptides.com Tools like the Unique Peptide Finder (UPF) can also be used to generate a database of theoretically digested peptides from a proteome and then compare a given sequence against it. nih.gov These bioinformatic strategies are essential first steps in locating the RPKP motif and identifying the proteins from which it might be derived.

Comparative Analysis with Established Bioactive Peptides Containing Similar Sequences

The biological significance of the Arg-Pro-Lys-Pro sequence can be further understood by comparing it to other well-characterized peptides that share structural motifs or functional domains.

As established, the Arg-Pro-Lys-Pro sequence is identical to the N-terminal region of Substance P. nih.govwikipedia.orgyoutube.com Substance P is a member of the tachykinin peptide family and functions as a potent neurotransmitter and neuromodulator. nih.govnih.gov It is released from the terminals of sensory nerve fibers and is critically involved in the transmission of pain signals into the central nervous system. nih.govnih.gov Beyond nociception, Substance P is a key mediator of neurogenic inflammation, a process where neuronal activation leads to localized inflammation, characterized by vasodilation and increased vascular permeability. nih.govnbinno.com It also plays roles in smooth muscle contraction, cell proliferation, and immune regulation. nih.govjneurosci.org The generation of Substance P from the TAC1 precursor is a tightly regulated process, ensuring that this potent peptide is released in response to specific stimuli like tissue injury or stress. nih.govwikipedia.org Any peptide containing the RPKP sequence could potentially interact with the same biological systems as Substance P, primarily its high-affinity receptor, the neurokinin-1 receptor (NK1R). nih.govwikipedia.org

The Arg-Pro-Lys-Pro sequence also shares notable similarities with other bioactive peptides known for their immunomodulatory and neuroactive properties.

Tuftsin is a natural tetrapeptide with the sequence Thr-Lys-Pro-Arg (TKPR). wikipedia.orgnih.gov It is located in the Fc domain of the heavy chain of immunoglobulin G (IgG) and is released by enzymatic action. nih.govuniprot.org Tuftsin's primary role is immunomodulatory; it is a powerful activator of phagocytic cells like macrophages and neutrophils, enhancing their ability to engulf pathogens, migrate to sites of infection, and perform bactericidal and tumoricidal activities. wikipedia.orgswolverine.com The C-terminal Lys-Pro-Arg sequence of Tuftsin is considered crucial for its biological activity. This shares a significant structural overlap with the Pro-Lys-Pro sequence in the target peptide, suggesting a potential for similar immunomodulatory functions.

Selank is a synthetic heptapeptide (B1575542) (Thr-Lys-Pro-Arg-Pro-Gly-Pro ) developed as an analogue of Tuftsin. It was designed for greater stability and exhibits a broader range of effects, including anxiolytic (anti-anxiety), nootropic (cognitive-enhancing), and neuroprotective activities. particlepeptides.comnbinno.com Selank's mechanism involves the modulation of various neurotransmitter systems, including GABA, serotonin, and dopamine, and it has been shown to increase the expression of brain-derived neurotrophic factor (BDNF). particlepeptides.comselfdecode.com Like its parent compound Tuftsin, Selank also retains immunomodulatory effects, influencing the balance of T-helper cells and the expression of cytokines like Interleukin-6 (IL-6). particlepeptides.com The presence of the Thr-Lys-Pro-Arg core, followed by a Pro-Gly-Pro extension, highlights how modifications to this sequence motif can yield diverse neuroactive and immunomodulatory outcomes.

Hypothetical Physiological Roles Based on Sequence Context and Precursor Analysis

Based on the detailed analysis of its endogenous precursor and its structural similarity to other bioactive peptides, several hypotheses can be formed regarding the potential physiological roles of L-Arginyl-L-Prolyl-L-Lysyl-L-Prolinamide.

Neuromodulatory and Nociceptive Activity: Given that the RPKP sequence is identical to the N-terminus of Substance P, the most direct hypothesis is that this tetrapeptide could function as a modulator of the tachykinin system. It might act as an agonist or antagonist at neurokinin receptors (NK1, NK2, NK3), thereby influencing pain perception and neurogenic inflammation. wikipedia.org Its activity could be similar to that of Substance P itself or it could act as a competitive inhibitor, potentially having analgesic or anti-inflammatory effects.

Immunomodulatory Functions: The structural analogy to Tuftsin (Thr-Lys-Pro-Arg) and its synthetic derivative Selank strongly suggests a role in the immune system. The peptide could potentially stimulate phagocytic activity in macrophages and neutrophils, similar to Tuftsin. wikipedia.orgswolverine.com It might also modulate cytokine release, akin to Selank's effect on IL-6, thereby influencing the direction and intensity of an immune response. particlepeptides.com This is further supported by the fact that its precursor, TAC1, and Substance P are deeply involved in the interplay between the nervous and immune systems. nih.gov

Role in Inflammatory Processes: The connection to both Substance P, a key driver of neurogenic inflammation, and the potential (though not direct) link to the family of acute-phase proteins like ITIHs, points towards a significant role in inflammation. The peptide could be generated during tissue injury or infection and act locally to modulate vascular permeability, immune cell recruitment, and tissue repair processes.

Scientific Inquiry into L-Arginyl-L-Prolyl-L-Lysyl-L-Prolinamide Remains Undisclosed in Public Research

Despite a comprehensive search of publicly available scientific literature and patent databases, detailed research findings on the molecular and cellular interactions of the specific tetrapeptide, L-Prolinamide, L-arginyl-L-prolyl-L-lysyl- (also denoted as Arg-Pro-Lys-Pro-NH2), are not presently available.

The requested article, intended to focus on the characterization of receptor-ligand interactions, modulation of enzymatic activities, and in vitro cellular responses of this compound, cannot be generated due to the absence of specific data in these areas. Scientific inquiry into a novel compound typically involves a sequence of preclinical research, the results of which are published in peer-reviewed journals. This process includes detailed studies to identify its biological targets and understand its mechanism of action at a molecular and cellular level.

The standard methodologies to elucidate such interactions, as outlined in the proposed article structure, include:

Radioligand Binding Assays: These are crucial for identifying and characterizing the receptors to which a compound binds. This technique involves using a radiolabeled version of the ligand to measure its affinity and specificity for various potential receptor targets.

Functional Assays: Following receptor identification, functional assays are employed to determine the downstream consequences of this binding, such as whether the compound activates or inhibits the receptor's signaling pathway.

Enzyme Modulation Studies: Research would also typically investigate whether the tetrapeptide interacts with any enzymes, either by directly competing with the natural substrate (competitive inhibition) or by binding to another site on the enzyme to alter its activity (allosteric regulation).

In Vitro Cellular Response Studies: To understand the compound's effects in a biological context, researchers would conduct studies on cultured cells to observe any changes in cellular behavior, such as proliferation, differentiation, or signaling, in response to the tetrapeptide.

The absence of published data from these types of studies for L-arginyl-L-prolyl-L-lysyl-L-prolinamide prevents a scientifically accurate and informative discussion on its molecular and cellular interactions. While searches did yield information on other peptides containing some of the same amino acid residues, these findings are not applicable to the specific tetrapeptide , as even minor changes in peptide sequence can dramatically alter its biological activity.

It is possible that research on L-arginyl-L-prolyl-L-lysyl-L-prolinamide is in early, unpublished stages or is proprietary information not available in the public domain. Therefore, a detailed article as per the requested outline cannot be constructed at this time.

V. Molecular and Cellular Interactions of L Arginyl L Prolyl L Lysyl L Prolinamide

In Vitro Cellular Response Studies

Influence on Cell Signaling Pathways (e.g., those involving integrins or cell adhesion molecules)

Proline-rich peptides (PRPs), a class to which L-Arginyl-L-Prolyl-L-Lysyl-L-Prolinamide belongs, are a diverse group of molecules recognized for their critical roles in modulating protein-protein interactions and cell signal transduction. nih.gov The defining feature of these peptides is the presence of proline residues, which often confer a unique helical structure known as a left-handed polyproline-II (PPII) helix. nih.govingentaconnect.com This structure is essential for their biological functions. nih.gov

Disordered proline-rich motifs are prevalent throughout the proteomes of many species and are frequently involved in mediating protein-protein interactions that are fundamental to cellular signaling. nsf.govfrontiersin.org These sequences can influence signaling cascades by binding to specific domains on other proteins, such as SH3 domains. nsf.gov While direct evidence linking L-Arginyl-L-Prolyl-L-Lysyl-L-Prolinamide to integrin or cell adhesion molecule signaling pathways is absent from current scientific literature, PRPs in general are known to be crucial for the fine-tuning of numerous cellular signaling pathways. nih.gov

Effects on Specific Cell Types (e.g., osteoblasts, macrophages)

There is no available research detailing the effects of L-Arginyl-L-Prolyl-L-Lysyl-L-Prolinamide on specific cell types like osteoblasts or macrophages. However, the constituent amino acids of the peptide are known to play significant roles in the biology of these cells. It must be stressed that the biological activity of a peptide is an emergent property of its unique sequence and cannot be reliably predicted from its components alone.

Osteoblasts: Research has highlighted a high demand for the amino acid proline during osteoblast differentiation for the synthesis of proline-rich proteins like collagen. wikipedia.org The synthesis of collagen, the main structural protein in bone, involves the hydroxylation of both proline and lysine (B10760008) residues. wikipedia.org

Macrophages: The function of macrophages is intricately linked to the metabolism of L-arginine. The immunomodulatory peptide Tuftsin (Thr-Lys-Pro-Arg), for instance, is known to bind exclusively to phagocytic cells like macrophages and monocytes, stimulating their phagocytic and bactericidal activities. wikipedia.orgnih.gov Tuftsin enhances the formation of reactive oxygen species by macrophages, a key component of their antimicrobial response. wikipedia.org

Examination of Immunomodulatory Properties at the Cellular Level

The most relevant insights into the potential functions of L-Arginyl-L-Prolyl-L-Lysyl-L-Prolinamide come from studies on the immunomodulatory tetrapeptide Tuftsin (Thr-Lys-Pro-Arg) and its analogues. wikipedia.orgnih.govnih.gov Tuftsin itself is an immunostimulatory peptide, enhancing antigen presentation, T-dependent cell-mediated immunity, and the antimicrobial and antitumor activities of phagocytic cells. wikipedia.orgnih.gov

Crucially, research demonstrates that the specific sequence of amino acids is paramount to the resulting immunological activity. A study on Tuftsin analogues with the same amino acid composition but different sequences found that these changes could dramatically alter their function. For example, while Tuftsin is immunostimulatory, some of its sequence analogues demonstrate immunosuppressive activity on the humoral immune response. nih.gov The table below summarizes key findings from this research.

| Tetrapeptide Sequence | Effect on Humoral Immune Response | Effect on Cellular Immune Response | Reference |

|---|---|---|---|

| Thr-Lys-Pro-Arg (Tuftsin) | Immunosuppressive | Inactive | nih.gov |

| Thr-Arg-Lys-Pro | Immunosuppressive | Inactive | nih.gov |

| Thr-Lys-Arg-Pro | Immunosuppressive | Immunosuppressive | nih.gov |

Furthermore, studies on tripeptide fragments show that Lys-Arg-Pro, a sequence contained within the requested peptide, possesses immunosuppressive activity. nih.gov This highlights the complexity of predicting peptide function, where even a small change in sequence or length can lead to vastly different, or even opposing, biological effects. Given that L-Arginyl-L-Prolyl-L-Lysyl-L-Prolinamide is a proline-rich peptide containing Arg and Lys, it falls into a category of molecules known for their immunomodulatory potential, though its specific action—be it stimulatory, suppressive, or inactive—remains to be determined experimentally. nih.govwikipedia.org

Vi. Analytical and Research Methodologies in L Arginyl L Prolyl L Lysyl L Prolinamide Investigation

Chromatographic Separation and Purification Techniques

Chromatography is a cornerstone of peptide analysis, enabling the separation of L-arginyl-L-prolyl-L-lysyl-L-prolinamide from complex mixtures, such as those resulting from synthetic procedures or biological extracts. The choice of chromatographic technique is dictated by the physicochemical properties of the peptide, including its size, charge, and hydrophobicity.

High-Performance Liquid Chromatography (HPLC) is the most prevalent method for assessing the purity of and quantifying L-arginyl-L-prolyl-L-lysyl-L-prolinamide. nih.govharvardapparatus.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, separating peptides based on their hydrophobicity. harvardapparatus.commdpi.com

In a typical RP-HPLC setup for this tetrapeptide, a stationary phase with bonded hydrophobic alkyl chains (e.g., C8 or C18) is used. harvardapparatus.com The separation is achieved by eluting the peptide with a gradient of an organic solvent, commonly acetonitrile, mixed with an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). harvardapparatus.com The TFA serves to sharpen the peaks and improve resolution by forming ion pairs with the basic residues (arginine and lysine) of the peptide.

The detection of the peptide is typically performed using UV absorbance at wavelengths around 210-220 nm, where the peptide bond absorbs light. sielc.com For quantitative analysis, a calibration curve is constructed using a highly purified standard of L-arginyl-L-prolyl-L-lysyl-L-prolinamide. The purity of a sample is determined by integrating the area of the main peptide peak and expressing it as a percentage of the total integrated area of all peaks in the chromatogram.

Table 1: Illustrative RP-HPLC Parameters for L-Arginyl-L-Prolyl-L-Lysyl-L-Prolinamide Analysis

| Parameter | Condition |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Injection Volume | 20 µL |

This table presents a hypothetical but representative set of conditions for the RP-HPLC analysis of L-arginyl-L-prolyl-L-lysyl-L-prolinamide based on common practices for similar peptides.

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), offers a high-resolution alternative or complementary technique to HPLC for the analysis of L-arginyl-L-prolyl-L-lysyl-L-prolinamide. acs.orgnih.gov CZE separates molecules based on their charge-to-mass ratio in an electric field. nih.gov Given that this tetrapeptide carries a significant positive charge at acidic pH due to the arginine and lysine (B10760008) residues, CZE is an effective analytical tool. nih.gov

The separation is conducted in a fused-silica capillary filled with a background electrolyte (BGE). The pH of the BGE is a critical parameter, as it determines the net charge of the peptide and the electroosmotic flow (EOF). nih.gov For basic peptides like L-arginyl-L-prolyl-L-lysyl-L-prolinamide, an acidic BGE is often employed to ensure the peptide is fully protonated and to control the EOF. nih.gov Detection is typically achieved by on-column UV absorbance. The high efficiency of CE allows for the separation of closely related peptides and impurities with high resolution. acs.orgresearcher.life

Mass Spectrometry for Sequence Verification and Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of peptides. It provides precise molecular weight information and, through fragmentation techniques, allows for the determination of the amino acid sequence.

Tandem mass spectrometry (MS/MS) is the definitive method for confirming the amino acid sequence of L-arginyl-L-prolyl-L-lysyl-L-prolinamide, a process known as de novo sequencing. nih.govnih.govbroadinstitute.orgresearchgate.net In a typical MS/MS experiment, the peptide is first ionized, often by electrospray ionization (ESI), and the resulting precursor ion is selected in the first mass analyzer. This precursor ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to fragment along the peptide backbone. broadinstitute.org

The resulting fragment ions are then analyzed in a second mass analyzer, producing a fragmentation spectrum. The mass differences between the fragment ions correspond to the masses of individual amino acid residues, allowing for the reconstruction of the peptide sequence. youtube.com The presence of proline residues can lead to specific fragmentation patterns, often resulting in strong signals for ions C-terminal to the proline. acs.org The basic residues, arginine and lysine, also influence fragmentation, often leading to charge retention on fragments containing these residues. acs.orgnih.gov

Table 2: Predicted Major Fragment Ions for L-Arginyl-L-Prolyl-L-Lysyl-L-Prolinamide in MS/MS

| Ion Type | Sequence | Calculated m/z (singly charged) |

| b1 | Arg | 157.1 |

| b2 | Arg-Pro | 254.2 |

| b3 | Arg-Pro-Lys | 382.3 |

| y1 | Pro-NH2 | 115.1 |

| y2 | Lys-Pro-NH2 | 243.2 |

| y3 | Pro-Lys-Pro-NH2 | 340.3 |

This table shows the theoretical mass-to-charge ratios (m/z) for some of the expected b- and y-type fragment ions of L-arginyl-L-prolyl-L-lysyl-L-prolinamide. These fragments are crucial for de novo sequencing.

For quantitative studies, such as measuring the levels of L-arginyl-L-prolyl-L-lysyl-L-prolinamide in biological samples, isotopic labeling coupled with mass spectrometry is a powerful approach. nih.gov This involves introducing a stable isotope (e.g., ¹³C or ¹⁵N) into the peptide, either through chemical synthesis or by metabolic labeling in cell culture. nih.gov

One common method is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in media containing "heavy" isotopically labeled amino acids, such as ¹³C₆-arginine. nih.gov When studying the metabolism or uptake of the peptide, a "heavy" version of the peptide can be synthesized and used as an internal standard. The "light" (unlabeled) and "heavy" (labeled) forms of the peptide are chemically identical but have different masses, allowing the mass spectrometer to distinguish between them. By comparing the signal intensities of the light and heavy peptides, precise quantification can be achieved. It is important to consider potential metabolic conversions, such as the conversion of arginine to proline, which can affect the isotopic distribution and require careful data analysis. nih.gov

Enzymatic Assays for Activity and Inhibition Studies

Enzymatic assays are crucial for investigating the biological activity of L-arginyl-L-prolyl-L-lysyl-L-prolinamide, particularly its interactions with proteases. thermofisher.comanaspec.com These assays can determine if the peptide is a substrate for a particular enzyme or if it can inhibit an enzyme's activity.

Given its sequence, the peptide's susceptibility to various proteases can be tested. For instance, trypsin is a protease that typically cleaves peptide bonds C-terminal to lysine and arginine residues. khanacademy.org However, the presence of a proline residue immediately following the lysine (-Lys-Pro-) is known to often confer resistance to tryptic cleavage. nih.gov An enzymatic assay could involve incubating the tetrapeptide with trypsin and analyzing the reaction mixture over time by HPLC or mass spectrometry to detect the presence of cleavage products. The rate of disappearance of the parent peptide or the appearance of fragments would indicate its susceptibility to the enzyme.

Conversely, L-arginyl-L-prolyl-L-lysyl-L-prolinamide could be investigated as a potential inhibitor of certain proteases. In an inhibition assay, the enzyme's activity on a known, often fluorogenic, substrate is measured in the presence and absence of the tetrapeptide. A decrease in the rate of substrate cleavage in the presence of the peptide would indicate an inhibitory effect. Such studies are vital for understanding the peptide's potential mechanism of action and its stability in biological systems.

Spectrophotometric and Fluorometric Assays for Peptidase Activity

Spectrophotometric and fluorometric assays are fundamental techniques for measuring the activity of peptidases that may cleave L-arginyl-L-prolyl-L-lysyl-L-prolinamide. These methods are typically designed to detect the product of the enzymatic reaction, which can be either one of the resulting peptide fragments or a chromogenic/fluorogenic leaving group that is released from a modified synthetic substrate.

In a typical spectrophotometric assay, a synthetic substrate analogous to the peptide of interest is used. This substrate is engineered to release a chromophore, a molecule that absorbs light at a specific wavelength, upon cleavage. The rate of the reaction can then be monitored by measuring the increase in absorbance at that wavelength over time.

Fluorometric assays operate on a similar principle but offer significantly higher sensitivity. nih.gov In this case, the synthetic substrate releases a fluorophore upon enzymatic cleavage. The fluorescence of the solution is measured over time, and the rate of increase in fluorescence is proportional to the enzyme's activity. For instance, a fluorometric assay for arginase activity, an enzyme that metabolizes L-arginine, has been developed based on the fluorometric monitoring of ammonia (B1221849), a final product of arginine splitting. nih.gov This method has a linearity range from 100 nM to 6 µM with a limit of detection of 34 nM for arginine. nih.gov

The choice of assay depends on the specific peptidase being studied and the required sensitivity. For example, the kinetics of trypsin-catalyzed hydrolysis of Nα-benzoyl derivatives of L-argininamide and L-lysinamide have been analyzed using steady-state kinetics, where the relative rates of cleavage of arginyl and lysyl bonds were determined. researchgate.net

Table 1: Comparison of Assay Methods for Peptidase Activity

| Feature | Spectrophotometric Assays | Fluorometric Assays |

| Principle | Measures change in absorbance of a chromophore | Measures change in fluorescence of a fluorophore |

| Sensitivity | Generally lower | Generally higher |

| Typical Substrates | Chromogenic substrates (e.g., p-nitroanilides) | Fluorogenic substrates (e.g., AMC, AFC derivatives) |

| Instrumentation | Spectrophotometer | Fluorometer |

Substrate Profiling and Inhibitor Screening

To understand the full range of enzymes that can act on L-arginyl-L-prolyl-L-lysyl-L-prolinamide, comprehensive substrate profiling is necessary. A powerful technique for this is multiplex substrate profiling using mass spectrometry. nih.gov This method involves incubating the peptide with a complex mixture of proteases and then identifying the resulting cleavage products by mass spectrometry. This allows for the unbiased identification of peptidases that can process the peptide. nih.gov

Once the relevant peptidases are identified, inhibitor screening can be performed to find molecules that can modulate their activity. This is particularly relevant for enzymes like prolyl oligopeptidase (POP), which is involved in the degradation of small peptides and has been implicated in various physiological processes. nih.govnih.gov Inhibition of POP is being investigated as a therapeutic strategy for neurodegenerative diseases. nih.govnih.gov

Inhibitor screening assays typically involve measuring the residual activity of the target enzyme in the presence of a potential inhibitor. The potency of the inhibitor is usually expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 2: Examples of Prolyl Oligopeptidase Inhibitors

| Inhibitor | Type | Target Enzyme | Therapeutic Interest |

| KYP-2047 | Small molecule | Prolyl Oligopeptidase (POP) | Neurodegenerative diseases nih.gov |

| Z-Pro-Prolinal | Peptidomimetic | Prolyl Oligopeptidase (POP) | Research tool |

Advanced Techniques for Studying Peptide-Protein Interactions (e.g., Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study the kinetics and affinity of peptide-protein interactions in real-time. nih.govnih.govnih.govunict.itaragen.com This method is invaluable for characterizing the binding of L-arginyl-L-prolyl-L-lysyl-L-prolinamide to its potential protein targets.

In an SPR experiment, one of the interacting molecules (the ligand, which could be a protein) is immobilized on a sensor chip surface. The other molecule (the analyte, in this case, the peptide) is then flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov

From the resulting sensorgram, which is a plot of the SPR signal versus time, several key kinetic parameters can be determined:

Association rate constant (ka): Describes the rate at which the peptide binds to the protein.

Dissociation rate constant (kd): Describes the rate at which the peptide dissociates from the protein.

Equilibrium dissociation constant (KD): A measure of the affinity of the interaction, calculated as the ratio of kd to ka. A lower KD value indicates a higher binding affinity.

SPR has been successfully used to study a wide range of protein-protein and peptide-protein interactions, providing crucial insights into their binding specificity and kinetics. nih.govnih.govaragen.com

Table 3: Kinetic Parameters Obtainable from Surface Plasmon Resonance

| Parameter | Symbol | Description |

| Association rate constant | ka | The rate of the binding reaction between the analyte and the ligand. |

| Dissociation rate constant | kd | The rate at which the complex of analyte and ligand dissociates. |

| Equilibrium dissociation constant | KD | The ratio of kd to ka, indicating the strength of the binding affinity. |

Vii. Research Perspectives and Potential Applications of L Arginyl L Prolyl L Lysyl L Prolinamide in Fundamental Biology

Elucidation of Novel Biological Pathways Regulated by Short Peptides

Short peptides are emerging as key signaling molecules and modulators of complex biological pathways. The study of synthetic peptides like L-arginyl-L-prolyl-L-lysyl-L-prolinamide can provide valuable insights into these novel regulatory networks. The presence of specific amino acids such as proline and arginine suggests potential involvement in pathways related to stress responses, cell growth, and metabolism. frontiersin.orgnih.govnih.govresearchgate.net

Proline, a unique cyclic imino acid, is a major component of collagen and is involved in cellular responses to various stressors. frontiersin.orgwikipedia.org L-arginine serves as a precursor for the synthesis of nitric oxide, a critical signaling molecule, and is also linked to proline and polyamine biosynthesis. researchgate.netresearchgate.net The interplay between arginine and proline metabolism suggests that peptides containing these residues could influence a range of cellular functions, from protein synthesis to immune regulation. nih.govresearchgate.net Research into how L-arginyl-L-prolyl-L-lysyl-L-prolinamide might influence these interconnected pathways could uncover previously unknown regulatory mechanisms.

Table 1: Potential Biological Pathways Influenced by Constituent Amino Acids

| Amino Acid | Associated Biological Pathways | Potential Role of a Peptide Containing this Residue |

| L-Arginine | Nitric oxide synthesis, urea (B33335) cycle, proline and polyamine biosynthesis, immune response. nih.govresearchgate.netresearchgate.net | Modulation of vascular tone, immune cell signaling, and cell proliferation. |

| L-Proline | Collagen synthesis, stress response (osmolyte), cell signaling (mTOR pathway), wound healing. frontiersin.orgwikipedia.org | Regulation of extracellular matrix integrity, cellular protection against stress, and tissue regeneration. |

| L-Lysine | Protein synthesis and modification (e.g., ubiquitination, acetylation), collagen cross-linking, carnitine synthesis. | Influence on protein stability and function, extracellular matrix structure, and fatty acid metabolism. |

Development of the Tetrapeptide as a Biochemical Probe for Specific Enzyme or Receptor Systems

The unique sequence of L-arginyl-L-prolyl-L-lysyl-L-prolinamide makes it a candidate for development as a specific biochemical probe. Such probes are invaluable tools for identifying and characterizing the activity of enzymes and the binding properties of receptors. The peptide's structure could allow it to interact with high specificity with particular biological targets. For instance, the proline residues can introduce conformational constraints, while the charged arginine and lysine (B10760008) residues can facilitate electrostatic interactions with target proteins.

The development of this tetrapeptide as a probe could involve labeling it with fluorescent tags or radioactive isotopes. This would enable researchers to track its localization within cells and tissues, and to identify its binding partners through techniques like affinity chromatography and mass spectrometry. This approach has been successfully used to study various biological systems, including the aggregation of proteins in neurodegenerative diseases. acs.org

Contribution to Understanding Endogenous Peptide Processing and Function

The study of synthetic peptides like L-arginyl-L-prolyl-L-lysyl-L-prolinamide can shed light on the complex processes of endogenous peptide processing. Endogenous peptides are generated from larger precursor proteins through the action of proteases and play crucial roles in many physiological functions. wikipedia.orgyoutube.comberkeley.edu One of the most well-studied examples is the processing of antigens for presentation by the major histocompatibility complex (MHC) molecules, a cornerstone of the adaptive immune system. wikipedia.orgnih.gov

Table 2: Key Steps in Endogenous Peptide Processing

| Step | Description | Key Molecules Involved |

| Protein Degradation | Intracellular proteins are tagged for degradation and broken down into smaller peptides by the proteasome. wikipedia.orgyoutube.com | Ubiquitin, Proteasome |

| Peptide Transport | Peptides are transported from the cytosol into the endoplasmic reticulum. youtube.com | Transporter associated with antigen processing (TAP) |

| Peptide Trimming | Peptides may be further trimmed to the optimal length for MHC binding by aminopeptidases in the endoplasmic reticulum. berkeley.edu | Endoplasmic reticulum aminopeptidase (B13392206) (ERAAP) |

| MHC Loading | Peptides are loaded onto MHC class I molecules. wikipedia.orgyoutube.comnih.gov | MHC class I, Calnexin, Calreticulin, Tapasin |

| Surface Presentation | The peptide-MHC complex is transported to the cell surface for presentation to T cells. berkeley.edu |

Future Directions in Peptide Design and Engineering

The field of peptide design and engineering is rapidly advancing, with the goal of creating peptides with enhanced stability, specificity, and therapeutic potential. nih.govrsc.orgrsc.org The principles learned from studying naturally occurring peptides are being applied to design novel molecules with desired properties. biocat.comcuny.edu For a tetrapeptide like L-arginyl-L-prolyl-L-lysyl-L-prolinamide, several strategies could be employed to modify its characteristics.

One approach is to introduce non-natural amino acids or to modify the peptide backbone to increase its resistance to degradation by proteases. Another strategy is to cyclize the peptide, which can improve its conformational stability and binding affinity. rsc.orgrsc.org Furthermore, computational modeling and in silico screening can be used to predict the interactions of designed peptides with their targets, accelerating the discovery of new bioactive molecules. nih.gov The self-assembly properties of short peptides are also being harnessed to create novel biomaterials, such as hydrogels and nanofibers, for applications in drug delivery and tissue engineering. nih.govrsc.orgcuny.edu The future of peptide engineering holds great promise for developing new tools for basic research and for the treatment of a wide range of diseases.

Q & A

Q. What are the validated methods for synthesizing L-prolinamide and its derivatives with high enantiomeric purity?

Methodological Answer: Synthesis can be achieved via enzyme-catalyzed amidation of unprotected L-proline with ammonia in organic solvents (e.g., 2-methyl-2-butanol at 70°C), using immobilized Candida antarctica lipase B (CalB) variants like CalBopt-24 T245S . This method achieves 80% conversion at 145 mM substrate concentration with >99% enantiomeric excess (ee) and avoids racemization . For tripeptides like L-arginyl-L-prolyl-L-lysyl-L-prolinamide, solid-phase peptide synthesis (SPPS) is recommended, employing Fmoc/t-Bu protection strategies and coupling reagents (e.g., HBTU/HOBt) to minimize side reactions .

Q. How can trace enantiomeric impurities (e.g., D-prolinamide) in L-prolinamide batches be detected and quantified?

Methodological Answer: Use reverse-phase HPLC with chiral derivatization . For example, pre-column derivatization with a chiral reagent (e.g., Marfey’s reagent) enables separation of D- and L-prolinamide isomers. Recovery studies (spiking D-prolinamide into L-prolinamide hydrochloride) validate accuracy, with detection limits as low as 0.1% w/w .

Q. What analytical techniques are critical for structural characterization of L-prolinamide-containing peptides?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR confirms backbone connectivity and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., C33H53N11O9 for a 7-residue analog) .

- Circular Dichroism (CD) : Detects secondary structure in solution, particularly proline-induced conformational rigidity .

Advanced Research Questions

Q. How does L-arginyl-L-prolyl-L-lysyl-L-prolinamide interact with microbial targets, and what experimental models validate its bioactivity?

Methodological Answer: The compound exhibits antifungal activity by binding to cell wall proteins (e.g., Pythium spp. 3GNU receptor) via hydrogen bonding (-13.795 kcal/mol docking score) . Validate using:

Q. How can researchers address contradictions in bioactivity data across different experimental setups?

Methodological Answer:

- Orthogonal assays : Combine in vitro antifungal testing with proteomic profiling (e.g., LC-MS/MS to identify disrupted pathways).

- Structural analogs : Synthesize analogs (e.g., substituting lysine with ornithine) to isolate critical residues for activity .

- Batch consistency : Ensure enantiomeric purity via HPLC validation (see FAQ 2) to rule out impurity-driven variability .

Q. What solvent systems optimize stability during enzymatic synthesis of L-prolinamide?

Methodological Answer: 2-methyl-2-butanol at 70°C maximizes enzyme stability (immobilized CalB retains >90% activity after 10 cycles) and substrate solubility (145 mM L-proline). Avoid halogenated solvents to minimize waste and improve atom efficiency (86.4% vs. 45.5% in chemical routes) .

Q. How should researchers design experiments to resolve racemization during peptide coupling?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.